molecular formula C20H19FN2OS2 B2611915 2-(benzylthio)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide CAS No. 1209943-23-6

2-(benzylthio)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide

Cat. No.: B2611915
CAS No.: 1209943-23-6
M. Wt: 386.5
InChI Key: COPBDISMLOXAHJ-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a benzylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted by a nucleophile.

    Attachment of the Benzylthio Group: The benzylthio group can be attached through a thiol-ene reaction, where a thiol reacts with an alkene to form a thioether linkage.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound. This can be achieved through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.

    Materials Science: The thiazole ring and fluorophenyl group may impart unique electronic properties, making the compound useful in the development of organic semiconductors or other advanced materials.

    Biological Research: It can be used as a probe to study biological processes involving thiazole-containing compounds or fluorinated aromatic systems.

    Industrial Applications: The compound could serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The thiazole ring could interact with the active site of the enzyme, while the fluorophenyl group might enhance binding affinity through hydrophobic interactions. The benzylthio moiety could further stabilize the compound within the binding pocket.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid: Similar thiazole and fluorophenyl groups but different functional groups.

    2-(benzylthio)-1,3-thiazole: Lacks the fluorophenyl group and the acetamide moiety.

    N-(2-(4-fluorophenyl)thiazol-4-yl)acetamide: Similar structure but lacks the benzylthio group.

Uniqueness

2-(benzylthio)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the benzylthio group, in particular, could enhance its reactivity and binding interactions compared to similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS2/c21-17-8-6-16(7-9-17)20-23-18(13-26-20)10-11-22-19(24)14-25-12-15-4-2-1-3-5-15/h1-9,13H,10-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPBDISMLOXAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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